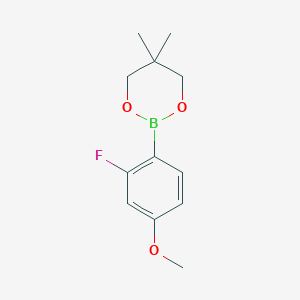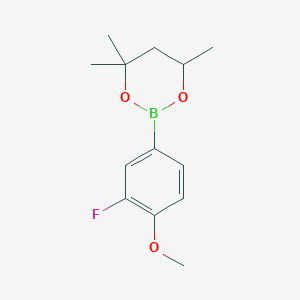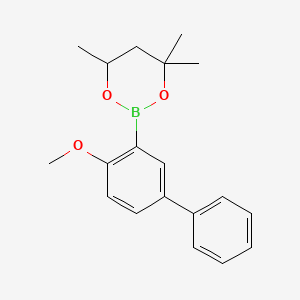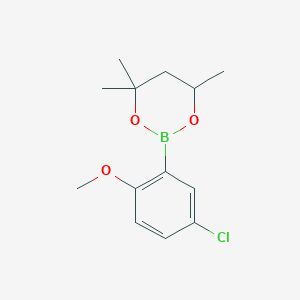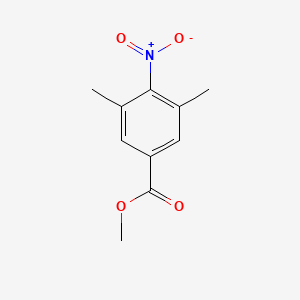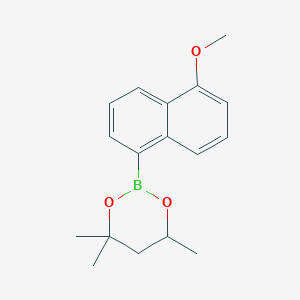
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane is a synthetic organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields of scientific research . This compound features a naphthalene ring system substituted with a methoxy group and a dioxaborinane moiety, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxynaphthalene and 4,4,6-trimethyl-1,3,2-dioxaborinane as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dioxaborinane moiety. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), is employed to facilitate the formation of the desired product.
Procedure: The reactants are mixed in the presence of the catalyst and heated to reflux for several hours.
Analyse Des Réactions Chimiques
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Coupling Reactions: The dioxaborinane moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Applications De Recherche Scientifique
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Mécanisme D'action
The mechanism of action of 2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane can be compared with other naphthalene derivatives, such as:
5-Methoxynaphthalene: Lacks the dioxaborinane moiety and has different chemical reactivity and biological activity.
1-Methoxynaphthalene: Similar structure but with the methoxy group at a different position, leading to variations in its chemical properties and applications.
Naphthalene-1,4-diol: Contains hydroxyl groups instead of a methoxy group, resulting in different reactivity and biological effects.
Propriétés
IUPAC Name |
2-(5-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-9-5-8-14-13(15)7-6-10-16(14)19-4/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISKCPUFSAHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
